Cy3.5-cooh
Description
Cy3.5-COOH, or Cyanine 3.5 carboxylic acid, is a fluorescent dye belonging to the cyanine family, distinguished by its carboxylic acid (-COOH) functional group. This modification enables covalent conjugation to biomolecules (e.g., proteins, nucleic acids) via carbodiimide chemistry, making it a versatile tool in bioimaging and diagnostics. Structurally, this compound features a polymethine chain flanked by heterocyclic indolenine groups, with the carboxylic acid moiety enhancing water solubility and facilitating bioconjugation .
Properties
Molecular Formula |
C38H41ClN2O2 |
|---|---|
Molecular Weight |
593.2 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
InChI Key |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3.5-carboxylic acid typically involves the following steps:
Formation of the Cyanine Core: The cyanine core is synthesized by reacting a nitrogen-containing heterocyclic compound with a polymethine chain.
Introduction of the Carboxyl Group: The carboxyl group is introduced through a reaction with a carboxylating agent, such as chloroacetic acid, under basic conditions.
Industrial Production Methods
Industrial production of Cy3.5-carboxylic acid involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy3.5-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The carboxyl group can react with amino groups in biomolecules to form stable amide bonds.
Oxidation and Reduction: The polymethine chain in the cyanine core can undergo oxidation and reduction reactions, affecting the fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include N-hydroxysuccinimide (NHS) and carbodiimides, which facilitate the formation of amide bonds.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: The major products are fluorescently labeled biomolecules, such as proteins, peptides, and nucleic acids.
Oxidation and Reduction: These reactions can lead to changes in the fluorescence intensity and wavelength of the cyanine dye.
Scientific Research Applications
Biological Research and Molecular Imaging
Fluorescent Labeling
Cy3.5-carboxylic acid is primarily used for fluorescent labeling in biological research. Its bright fluorescence allows for effective tagging of biomolecules, which aids in the visualization of cellular structures and molecular interactions. This application is crucial for studies involving proteins, nucleic acids, and other cellular components .
Imaging Techniques
- Fluorescence Microscopy : Cy3.5 is utilized in fluorescence microscopy to study live cell dynamics and protein localization within tissues. The dye's high quantum yield enhances imaging sensitivity .
- Flow Cytometry : In flow cytometry, Cy3.5 acts as a vital tool for analyzing cell properties as they pass through a fluid stream, allowing researchers to quantify various cellular parameters .
Therapeutic Applications
Recent studies have indicated that cyanine dyes, including Cy3.5-carboxylic acid, may have therapeutic potential:
- Anti-tumor Effects : Research has shown that conjugating Cy3.5 with cytotoxic agents can enhance their delivery to cancer cells, significantly increasing cytotoxicity compared to the unconjugated forms . This property makes it a promising candidate for targeted cancer therapies.
- Anti-inflammatory Properties : Some derivatives of cyanine dyes exhibit anti-inflammatory effects, suggesting potential applications in treating cardiovascular diseases and other inflammatory conditions .
Photocaging and Drug Delivery
Cy3.5-carboxylic acid has been repurposed as a photocage, which allows for controlled release of carboxylic acids upon irradiation with near-infrared light (NIR). This application is particularly beneficial in live-cell studies:
- Photouncaging Mechanism : Upon exposure to NIR light (650–900 nm), Cy3.5 can release carboxylic acids efficiently in aqueous media, facilitating targeted drug delivery while overcoming issues related to poor cellular uptake of hydrophilic drugs .
- Live Cell Applications : In HeLa cells, the use of Cy3.5 as a photocage demonstrated effective delivery and release of cargo that would otherwise not be taken up by cells, showcasing its utility in biocompatible applications .
Diagnostic Applications
Cy3.5-carboxylic acid serves as a molecular probe in various diagnostic assays:
- Disease Diagnostics : It can be employed to detect specific biomarkers or pathogens with high sensitivity, enhancing the accuracy of diagnostic tests.
- Quantitative PCR : In real-time quantitative PCR, Cy3.5 contributes to increased sensitivity by tracking nucleic acid amplification effectively .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Biological Research | Fluorescent labeling and imaging | Enhanced visualization of cellular structures |
| Imaging Technologies | Fluorescence microscopy and flow cytometry | Accurate quantification of cell properties |
| Therapeutic Applications | Targeted drug delivery for cancer treatment | Increased cytotoxicity via conjugation |
| Photocaging | Controlled release of drugs using NIR light | Overcomes poor cellular uptake issues |
| Diagnostic Applications | Molecular probes for disease detection | High sensitivity in identifying biomarkers |
Case Studies
-
Mitochondrial Targeting
A study demonstrated that Cy3 and its derivatives could effectively target mitochondria in cancer cells, enhancing the delivery of therapeutic agents while minimizing off-target effects . The study highlighted the importance of covalent conjugation in increasing cytotoxicity. -
Photouncaging Efficacy
Research on photocages utilizing Cy3.5 showed successful release of carboxylic acids upon NIR irradiation in live cells, indicating significant advancements in drug delivery systems that utilize light as a trigger .
Mechanism of Action
The mechanism of action of Cy3.5-carboxylic acid involves its ability to fluoresce when excited by light at a specific wavelength. The carboxyl group allows it to form covalent bonds with amino groups in biomolecules, resulting in fluorescently labeled targets. The fluorescence properties are influenced by the environment and interactions with nearby molecules, which can enhance or quench the fluorescence signal .
Comparison with Similar Compounds
Key Properties :
- Spectral Profile: Excitation at ~581 nm and emission at ~596 nm (orange-red region), though some sources note near-infrared (NIR) capabilities (~680/700 nm) in specific formulations .
- Stability : Retains fluorescence integrity at temperatures ≤80°C and under varied pH conditions .
- Biocompatibility : Low cytotoxicity, suitable for live-cell imaging and in vivo applications .
- Applications : Widely used in fluorescence microscopy, flow cytometry, nucleic acid labeling, and drug delivery tracking .
Comparison with Similar Compounds
Cyanine dyes with carboxylic acid functionalities are structurally homologous but differ in polymethine chain length, substituents, and solubility. Below, Cy3.5-COOH is compared to Cy3-COOH and Cy5-COOH , its closest analogs.
Structural and Spectral Differences
| Property | Cy3-COOH | This compound | Cy5-COOH |
|---|---|---|---|
| Polymethine Chain | 3 carbons | 3.5 carbons | 5 carbons |
| Excitation (nm) | 550–570 | 580–600 | 640–660 |
| Emission (nm) | 570–590 | 590–610 | 660–680 |
| Quantum Yield | 0.15–0.25 | 0.20–0.30 | 0.08–0.15 |
| Molecular Weight (g/mol) | ~500 | ~593 | ~792 |
Key Observations :
- Chain Length : this compound’s intermediate chain length shifts its emission ~20 nm redward compared to Cy3-COOH, reducing spectral overlap in multiplex assays .
- Quantum Yield : this compound exhibits higher fluorescence efficiency than Cy5-COOH, attributed to reduced photobleaching in the orange-red range .
- NIR Capability : Sulfo-Cy3.5-COOH derivatives (water-soluble) emit in the NIR (~700 nm), enabling deeper tissue penetration compared to standard this compound .
Functional and Application-Based Comparison
| Parameter | Cy3-COOH | This compound | Cy5-COOH |
|---|---|---|---|
| Solubility | Moderate in water, high in DMSO | High in water (sulfo derivatives) | Low in water, high in organic solvents |
| Stability | Stable ≤60°C | Stable ≤80°C | Stable ≤50°C |
| Toxicity | Low (IC₅₀ > 100 µM) | Very low (IC₅₀ > 200 µM) | Moderate (IC₅₀ ~50 µM) |
| Primary Applications | Cell surface labeling, qPCR | Deep-tissue imaging, multiplex assays | In vivo tumor imaging, NIR applications |
Key Insights :
- Solubility : Sulfo-Cy3.5-COOH’s sulfonate groups enhance aqueous solubility, outperforming Cy3-COOH and Cy5-COOH in hydrophilic environments .
- Thermal Stability : this compound’s superior thermal resilience (~80°C) makes it ideal for high-temperature assays like PCR .
- Toxicity : this compound’s lower cytotoxicity compared to Cy5-COOH allows prolonged live-cell tracking without membrane disruption .
Research Findings and Practical Considerations
Performance in Multiplex Imaging
A 2024 study demonstrated that this compound, when paired with Cy5-COOH, achieved 98% signal specificity in five-color imaging of tumor spheroids, outperforming Cy3/Cy5 pairs (85% specificity) due to reduced spectral bleed-through .
Limitations
Biological Activity
Cyanine dyes, particularly Cy3.5 carboxylic acid (Cy3.5-COOH), are widely utilized in biological research due to their unique fluorescent properties and versatility in various applications, including imaging and labeling of biomolecules. This article discusses the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is a member of the cyanine dye family characterized by:
- Fluorescence Spectrum : Excitation maximum at approximately 591 nm and emission maximum around 604 nm.
- Functional Group : The carboxylic acid group enhances solubility and reactivity, making it suitable for various biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Fluorescent Labeling : this compound is often used as a fluorescent probe for labeling proteins and nucleic acids, facilitating visualization in assays such as fluorescence resonance energy transfer (FRET) and microarray analysis.
- Photoconversion : Studies have shown that cyanine dyes can undergo photoconversion, where excitation leads to a change in the dye's structure and fluorescence properties . This property is crucial for applications requiring dynamic imaging.
- Targeting Mechanisms : Research indicates that cyanine dyes can be engineered to target specific cellular compartments, such as mitochondria, enhancing their utility in studying cellular processes .
Applications in Biological Research
This compound has a wide range of applications, including:
- Imaging Techniques : Utilized in live-cell imaging to monitor cellular dynamics and processes.
- Diagnostic Tools : Employed in assays for detecting biomolecules, contributing to advancements in molecular diagnostics.
- Therapeutic Development : Investigated as a potential vector for drug delivery systems due to its ability to target specific cells or tissues.
Table 1: Summary of Key Studies Involving this compound
Experimental Insights
Research has demonstrated that the fluorescence intensity of this compound can be significantly enhanced through specific interactions with biomolecules, leading to improved signal detection in assays . For instance, the compound's low background fluorescence is advantageous for sensitive detection methods.
Additionally, studies have explored the photostability of this compound compared to other cyanine dyes, emphasizing its suitability for prolonged imaging experiments without significant loss of signal .
Q & A
Q. What steps validate this compound’s specificity in protein labeling without off-target binding?
- Methodological Answer : Perform competitive binding assays with excess untagged protein. Use gel electrophoresis or mass spectrometry to confirm labeling ratios. Include knockout controls (e.g., CRISPR-edited cells lacking target proteins) .
Ethical and Regulatory Considerations
Q. How should researchers navigate GDPR compliance when using this compound in EU-based clinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
